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Introduction
SC144 is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), a

critical co-receptor for the interleukin-6 (IL-6) family of cytokines.[1][2] The gp130/STAT3

signaling pathway is frequently constitutively activated in a variety of human cancers, playing a

pivotal role in tumor progression, metastasis, and the development of drug resistance.[3]

SC144 exerts its anticancer effects by binding to gp130, which induces its phosphorylation and

deglycosylation. This abrogates the subsequent phosphorylation and nuclear translocation of

STAT3, a key downstream effector, ultimately leading to the inhibition of STAT3-regulated gene

expression.[1][2][4] The downstream effects include cell-cycle arrest, induction of apoptosis,

and anti-angiogenic activity.[1] Notably, SC144 has demonstrated potent cytotoxicity against a

panel of both drug-sensitive and drug-resistant cancer cell lines, highlighting its therapeutic

potential in challenging cancer types.[3][5]

These application notes provide a summary of the efficacy of SC144 in various cancer models

and detailed protocols for key experimental procedures to evaluate its activity.

Data Presentation
In Vitro Efficacy of SC144 in Cancer Cell Lines
SC144 has demonstrated broad-spectrum anticancer activity across a range of human cancer

cell lines. The half-maximal inhibitory concentration (IC50) values for SC144 are summarized in
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the table below.

Cell Line Cancer Type
Resistance
Profile

IC50 (µM) Reference

OVCAR-8 Ovarian Cancer - 0.72 [1]

OVCAR-5 Ovarian Cancer - 0.49 [1]

OVCAR-3 Ovarian Cancer - 0.95 [1]

HTOXAR3
Colorectal

Cancer

Oxaliplatin-

Resistant

Not specified, but

effective
[1]

MDA-MB-435 Breast Cancer - 0.4 - 4 [4]

LNCaP Prostate Cancer - 0.4 - 4 [4]

HCT116 p53 +/+ Colon Cancer - 0.4 - 4 [4]

HCT116 p53 -/- Colon Cancer - 0.4 - 4 [4]

HT29 Colon Cancer - 0.4 - 4 [4]

Panel of 14

Human Cancer

Cell Lines

Various - 0.14 - 4.0

Note: Specific IC50 values for all cell lines were not always available in the reviewed literature.

In Vivo Efficacy of SC144 in Xenograft Models
SC144 has shown significant tumor growth inhibition in various mouse xenograft models.
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Cancer Type
Xenograft
Model

Treatment
Regimen

Tumor Growth
Inhibition

Reference

Ovarian Cancer

Human ovarian

cancer

xenografts

10 mg/kg; i.p.;

daily for 58 days
~73% [1]

Ovarian Cancer

Human ovarian

cancer

xenografts

100 mg/kg; p.o.;

daily for 35 days

82% smaller

tumor volume

than control

[1]

Breast Cancer
MDA-MB-435

mouse xenograft

Co-

administration

with paclitaxel

Delayed tumor

growth in a dose-

dependent

manner

[1]

Oral Cancer

Syngeneic

mouse oral

cancer (MOC2)

Not specified

Significant

reduction in

tumor burden

Colon Cancer

Syngeneic

mouse colon

cancer (CT-26)

i.p.

administration for

14 days

Significantly

delayed tumor

growth

Signaling Pathway and Experimental Workflows
SC144 Mechanism of Action
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Caption: SC144 inhibits the gp130/JAK/STAT3 signaling pathway.
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Experimental Workflow: Cell Viability (MTT) Assay
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Caption: Workflow for determining cell viability using an MTT assay.

Experimental Workflow: Western Blot for p-STAT3
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Click to download full resolution via product page

Caption: Workflow for Western blot analysis of STAT3 phosphorylation.

Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of SC144 on cancer cell lines.

Materials:

Cancer cell line of interest

Complete culture medium

96-well flat-bottom plates

SC144 (dissolved in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Phosphate-buffered saline (PBS)

Multichannel pipette

Microplate reader

Procedure:

Cell Seeding:

Trypsinize and count cells.

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete

culture medium.
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Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell

attachment.

SC144 Treatment:

Prepare serial dilutions of SC144 in complete culture medium.

Carefully remove the medium from the wells and add 100 µL of the SC144 dilutions to the

respective wells. Include a vehicle control (DMSO) and a no-treatment control.

Incubate the plate for 72 hours at 37°C.

MTT Addition:

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow

MTT to purple formazan crystals.

Solubilization:

Carefully aspirate the medium containing MTT from each well.

Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

Absorbance Measurement:

Measure the absorbance of each well at a wavelength of 570 nm using a microplate

reader.

Data Analysis:

Calculate the percentage of cell viability for each concentration of SC144 relative to the

vehicle control.

Plot the percentage of cell viability against the log of the SC144 concentration to

determine the IC50 value.
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Western Blot Analysis of STAT3 Phosphorylation
This protocol is for assessing the effect of SC144 on the phosphorylation of STAT3.

Materials:

Cancer cell line of interest

Complete culture medium

6-well plates

SC144 (dissolved in DMSO)

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

PVDF membrane

Blocking buffer (5% non-fat dry milk or BSA in TBST)

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, and anti-β-actin (loading

control)

HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) detection reagent

Chemiluminescence imaging system

Procedure:

Cell Treatment and Lysis:

Seed cells in 6-well plates and grow to 70-80% confluency.
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Treat the cells with various concentrations of SC144 for the desired time (e.g., 1, 6, 24

hours). Include a vehicle control.

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

Collect the supernatant and determine the protein concentration using a BCA assay.

SDS-PAGE and Protein Transfer:

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

Separate the proteins on an SDS-PAGE gel.

Transfer the separated proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against phospho-STAT3 overnight at

4°C.

Wash the membrane three times with TBST.

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane three times with TBST.

Detection and Analysis:

Detect the protein bands using an ECL reagent and a chemiluminescence imaging

system.

Strip the membrane and re-probe with antibodies against total STAT3 and β-actin for

normalization.
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Quantify the band intensities to determine the relative levels of phospho-STAT3.

Ovarian Cancer Xenograft Mouse Model
This protocol describes the establishment of an ovarian cancer xenograft model to evaluate the

in vivo efficacy of SC144.[6]

Materials:

Female immunodeficient mice (e.g., nude or NSG mice), 6-8 weeks old

Ovarian cancer cell line (e.g., OVCAR-8)

Matrigel

SC144 formulation for in vivo administration (e.g., in a solution suitable for oral gavage or

intraperitoneal injection)

Calipers for tumor measurement

Anesthesia

Procedure:

Cell Preparation and Implantation:

Harvest ovarian cancer cells and resuspend them in a 1:1 mixture of sterile PBS and

Matrigel at a concentration of 1 x 10^7 cells/mL.

Anesthetize the mice.

Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each

mouse.

Tumor Growth Monitoring:

Monitor the mice for tumor formation.
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Once tumors are palpable, measure the tumor volume every 2-3 days using calipers.

Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

SC144 Treatment:

When the average tumor volume reaches approximately 100-150 mm³, randomize the

mice into treatment and control groups.

Administer SC144 to the treatment group via the desired route (e.g., oral gavage or

intraperitoneal injection) at the predetermined dose and schedule. The control group

should receive the vehicle.

Continue treatment for the specified duration (e.g., 3-4 weeks).

Efficacy Evaluation:

Continue to monitor tumor volume and body weight throughout the study.

At the end of the study, euthanize the mice and excise the tumors.

Weigh the tumors and process them for further analysis (e.g., histology, western blotting).

Data Analysis:

Plot the mean tumor volume over time for each group.

Calculate the percentage of tumor growth inhibition in the SC144-treated group compared

to the control group.

Perform statistical analysis to determine the significance of the observed differences.

Disclaimer: These protocols are intended as a guide and may require optimization for specific

cell lines and experimental conditions. Always adhere to institutional guidelines and safety

protocols when conducting research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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